molecular formula C30H20N4O6 B11651462 N,N'-[(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)DI-4,1-phenylene]diacetamide

N,N'-[(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)DI-4,1-phenylene]diacetamide

Cat. No.: B11651462
M. Wt: 532.5 g/mol
InChI Key: MLAVYWOLBBATHF-UHFFFAOYSA-N
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Description

N,N’-[(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)DI-4,1-phenylene]diacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by its tetrahydrobenzo[lmn][3,8]phenanthroline core, which is functionalized with acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)DI-4,1-phenylene]diacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo[lmn][3,8]phenanthroline Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often using a catalyst to facilitate the reaction.

    Functionalization with Acetamide Groups: The core structure is then reacted with acetamide derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the acetamide functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)DI-4,1-phenylene]diacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the core structure.

    Substitution: The acetamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetamide groups under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone-like structures. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,N’-[(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)DI-4,1-phenylene]diacetamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for studying metal-ligand interactions and catalysis.

Biology

In biological research, this compound is explored for its potential as a fluorescent probe due to its unique electronic properties. It can be used to label biomolecules and study their interactions in living cells.

Medicine

In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. Their ability to interact with biological targets, such as enzymes or receptors, makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism by which N,N’-[(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)DI-4,1-phenylene]diacetamide exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions through coordination bonds. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Diimide Derivatives: Compounds like N,N’-bis(naphthalene-1,8-dicarboximide) are structurally similar and share some electronic properties.

    Phenanthroline Derivatives: Compounds such as 1,10-phenanthroline have a similar core structure and are used in similar applications.

Uniqueness

N,N’-[(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)DI-4,1-phenylene]diacetamide is unique due to its specific functionalization with acetamide groups, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high stability and specific interactions with other molecules.

Properties

Molecular Formula

C30H20N4O6

Molecular Weight

532.5 g/mol

IUPAC Name

N-[4-[13-(4-acetamidophenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]phenyl]acetamide

InChI

InChI=1S/C30H20N4O6/c1-15(35)31-17-3-7-19(8-4-17)33-27(37)21-11-13-23-26-24(14-12-22(25(21)26)28(33)38)30(40)34(29(23)39)20-9-5-18(6-10-20)32-16(2)36/h3-14H,1-2H3,(H,31,35)(H,32,36)

InChI Key

MLAVYWOLBBATHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=C(C=C6)NC(=O)C)C2=O

Origin of Product

United States

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